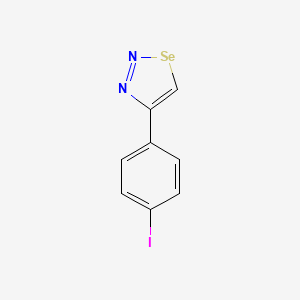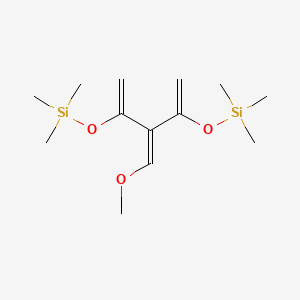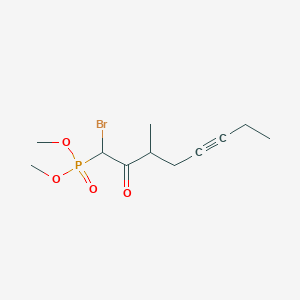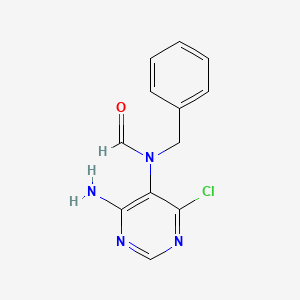
4-(4-Iodophenyl)-1,2,3-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodophenyl)-1,2,3-selenadiazole is an organic compound that belongs to the class of selenadiazoles It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a selenadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)-1,2,3-selenadiazole typically involves the reaction of 4-iodoaniline with selenium dioxide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Iodophenyl)-1,2,3-selenadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of selenadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced selenadiazole derivatives.
Substitution: Formation of various substituted selenadiazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodophenyl)-1,2,3-selenadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-Iodophenyl)-1,2,3-selenadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenyl ring, similar to 4-(4-Iodophenyl)-1,2,3-selenadiazole but lacking the selenadiazole ring.
4-Iodophenylacetic acid: Contains an iodine atom attached to a phenyl ring and an acetic acid group, differing in structure and functional groups.
5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Compounds with a similar iodine-substituted phenyl ring but different heterocyclic structures.
Uniqueness
This compound is unique due to the presence of the selenadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine, where its unique structure can be leveraged to develop new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
89932-89-8 |
|---|---|
Molekularformel |
C8H5IN2Se |
Molekulargewicht |
335.01 g/mol |
IUPAC-Name |
4-(4-iodophenyl)selenadiazole |
InChI |
InChI=1S/C8H5IN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |
InChI-Schlüssel |
XVYBLPFFRDXVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)



![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)



![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)


